molecular formula C9H7BrN2 B101606 2-Bromoquinolin-3-amine CAS No. 17127-83-2

2-Bromoquinolin-3-amine

Cat. No.: B101606
CAS No.: 17127-83-2
M. Wt: 223.07 g/mol
InChI Key: UWTXZKYZHSEFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the second position and an amino group at the third position of the quinoline ring makes this compound a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

2-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline and its derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Pharmacokinetics

The compound’s molecular weight (22307 g/mol) suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects . The specific effects of this compound would depend on its precise targets and mode of action.

Action Environment

Furthermore, the compound’s storage temperature is reported to be room temperature , suggesting it has good stability under normal conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromoquinolin-3-amine are not fully elucidated due to limited available data. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. Quinoline derivatives have been reported to show selectivity in binding to certain receptors , suggesting that this compound might also interact with specific biomolecules in a similar manner.

Cellular Effects

Quinoline derivatives have been reported to have various effects on cells, including influencing cell signaling pathways and gene expression . Therefore, it is plausible that this compound could have similar effects on cellular processes.

Molecular Mechanism

Given its structural similarity to other quinoline derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .

Metabolic Pathways

Quinoline and its derivatives are involved in various metabolic pathways , suggesting that this compound might also participate in similar metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-3-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 3-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-Bromoquinolin-3-amine has been investigated for its potential as a pharmaceutical agent due to its biological activity against various diseases:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against multi-drug resistant bacterial strains. It demonstrated effective inhibition of growth in pathogens such as E. coli and S. aureus, highlighting its potential in combating antibiotic resistance.

Biological Studies

Research indicates that this compound can influence various biochemical pathways:

  • Inflammation Reduction : In models of induced arthritis, the compound showed promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit antiviral properties, which may be relevant for developing treatments against viral infections .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a building block for various organic molecules used in pharmaceuticals and agrochemicals .

Dye and Pigment Production

The compound's properties make it suitable for use in the production of dyes and pigments, contributing to its industrial significance beyond medicinal applications.

Case Study 1: Cancer Treatment

In a clinical study focusing on breast cancer models, this compound was found to induce significant apoptosis in cancer cells with minimal toxicity to normal cells. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Infection Control

Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition of growth in multi-drug resistant strains, reinforcing its role in addressing antibiotic resistance.

Comparison with Similar Compounds

    2-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.

    3-Aminoquinoline: Lacks the halogen substituent.

    2-Bromoquinoline: Lacks the amino group.

Uniqueness: 2-Bromoquinolin-3-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Bromoquinolin-3-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₇BrN₂
Molecular Weight: 223.07 g/mol

The compound features a bromine atom at the 2-position of the quinoline ring and an amino group at the 3-position, contributing to its unique reactivity and biological properties.

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity: It has been shown to inhibit protein synthesis in both bacteria and fungi, suggesting a potential role as an antimicrobial agent .
  • Anticancer Properties: The compound interferes with DNA synthesis in human cells, indicating its potential as an anticancer drug . Quinoline derivatives are known for their ability to affect cell signaling pathways and induce apoptosis in cancer cells .
  • Biochemical Interactions: The interaction of this compound with specific enzymes and proteins can lead to alterations in gene expression and metabolic pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. It demonstrates significant inhibition against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. A notable study reported IC₅₀ values indicating effective concentrations for inhibiting cell growth.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via ROS generation
PC3 (Prostate Cancer)25Inhibition of Hsp90 client proteins
MDA-MB-23115Disruption of cell signaling pathways

Case Studies

  • Anticancer Effects on MCF-7 Cells: A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, attributed to increased reactive oxygen species (ROS) levels, which induced endoplasmic reticulum stress .
  • Inhibition of Protein Synthesis: Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cultures, showcasing its potential as a broad-spectrum antimicrobial agent .

Future Directions

The ongoing research into quinoline derivatives suggests promising avenues for developing new therapeutic agents. The unique structural features of this compound may allow for further modifications that enhance its efficacy and selectivity against specific diseases.

Properties

IUPAC Name

2-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTXZKYZHSEFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628569
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17127-83-2
Record name 2-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.